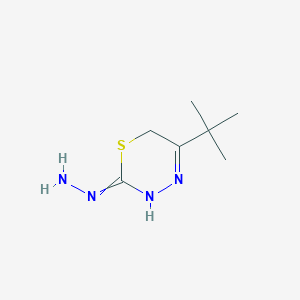

5-tert-butyl-2-hydrazinyl-6H-1,3,4-thiadiazine

Description

Properties

IUPAC Name |

(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYWCHPLHXPDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=NN)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-tert-butylthiosemicarbazide Precursors

One of the most common routes involves the preparation of a 4-tert-butylthiosemicarbazide intermediate, which upon cyclization yields the desired thiadiazine ring:

- Step 1: Synthesis of 4-tert-butylthiosemicarbazide by reacting tert-butyl isothiocyanate with hydrazine hydrate under controlled conditions.

- Step 2: Cyclization of the thiosemicarbazide using dehydrating agents such as polyphosphoric acid, concentrated sulfuric acid, or methane sulfonic acid to promote ring closure forming the 1,3,4-thiadiazine nucleus.

- Step 3: Introduction or retention of the hydrazinyl group at the 2-position during or after cyclization, depending on the synthetic route.

This method benefits from relatively straightforward reaction conditions and good yields.

Oxidative Cyclization of Thiosemicarbazones

Another approach involves the formation of a thiosemicarbazone intermediate from the corresponding aldehyde or ketone with thiosemicarbazide, followed by oxidative cyclization:

- Step 1: Condensation of 5-tert-butyl-2-formyl or 2-keto precursors with thiosemicarbazide to form the thiosemicarbazone.

- Step 2: Oxidative cyclization using ferric chloride or other oxidants to induce ring closure and formation of the thiadiazine ring with the hydrazinyl substituent.

This method allows for the incorporation of various substituents and can be optimized for selectivity.

Direct Cyclization from Hydrazine and Thioformate Derivatives

A classical method for thiadiazole derivatives, adaptable for thiadiazine synthesis, involves:

- Reacting hydrazine hydrate with potassium dithioformate or similar thiocarbonyl reagents.

- Followed by dehydration and cyclization under acidic conditions to form the heterocyclic ring.

- Subsequent functionalization introduces the tert-butyl group at the 5-position.

This route is more complex but can be advantageous for synthesizing derivatives with specific substitution patterns.

Reaction Conditions and Reagents Summary

| Preparation Method | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Cyclization of 4-tert-butylthiosemicarbazide | tert-Butyl isothiocyanate, hydrazine hydrate, polyphosphoric acid or methane sulfonic acid | Heating under reflux, acidic medium | High yield; straightforward; scalable |

| Oxidative cyclization of thiosemicarbazones | Aldehyde/ketone precursor, thiosemicarbazide, ferric chloride | Room temperature to reflux; oxidizing environment | Moderate to high yield; selective for substitution |

| Direct cyclization from hydrazine and potassium dithioformate | Hydrazine hydrate, potassium dithioformate, acidic dehydrating agents | Acidic reflux; multi-step | Moderate yield; complex; useful for specific derivatives |

Analytical and Structural Confirmation

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the chemical environment of hydrazinyl and tert-butyl groups.

- Mass Spectrometry (MS): Molecular weight confirmation (186.28 g/mol).

- Infrared (IR) Spectroscopy: Identification of characteristic NH and C=S stretching vibrations.

- X-ray Crystallography: For definitive structural elucidation, especially ring conformation and substituent positions.

Research Findings and Comparative Analysis

- The cyclization of thiosemicarbazide derivatives remains the most efficient and widely used method for preparing 1,3,4-thiadiazine compounds, including the 5-tert-butyl-2-hydrazinyl derivative, due to its simplicity and high yield.

- Oxidative cyclization methods offer flexibility in substituent introduction but may require careful control of reaction parameters to avoid side reactions.

- The choice of dehydrating agent (polyphosphoric acid, methane sulfonic acid, sulfuric acid) significantly affects the yield and purity of the final product.

- Literature emphasizes the importance of reaction temperature and time optimization to maximize cyclization efficiency and minimize by-products.

- The tert-butyl group provides steric hindrance that can influence the ring closure step and the stability of the hydrazinyl substituent.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

Several 1,3,4-thiadiazines share the core structure but differ in substituents, leading to variations in properties and applications:

Notes:

- The hydrazinyl group in the target compound distinguishes it from methylamino or morpholino derivatives, offering unique reactivity (e.g., in forming hydrazones or coordinating with metal ions).

Physicochemical and Computational Insights

- LogP Comparison: The target compound’s LogP (1.327) is lower than L-17’s (estimated >2 due to phenyl/morpholino groups), suggesting better aqueous solubility.

- Thermodynamic Stability : B3LYP/6-31+G(d,p) calculations on similar thiadiazines predict stability within ±2.8 kcal/mol, with substituents like tert-butyl increasing steric stabilization .

Biological Activity

5-tert-butyl-2-hydrazinyl-6H-1,3,4-thiadiazine, also known as (5-tert-butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine, is a compound that belongs to the thiadiazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H14N4S

- Molecular Weight : 186.28 g/mol

- Structure : The compound features a tert-butyl group attached to a hydrazine moiety on a thiadiazine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazine moiety can form reactive intermediates that engage with biological macromolecules, potentially leading to therapeutic effects. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, which may contribute to its anticancer properties.

- Inhibition of Apoptotic Pathways : Studies have indicated that derivatives of thiadiazines can inhibit caspase pathways, thereby modulating apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both bacterial and fungal strains. Specific findings include:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. In vivo studies have indicated a reduction in inflammatory markers in models of acute inflammation .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiadiazine derivatives including this compound on cancer cell lines using MTT assays. Results showed that the compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another research focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to inhibit caspase activation and promote ROS generation leading to cell death .

- Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema compared to control groups .

Q & A

Q. Methodological Answer :

- In vitro :

- In vivo :

How can contradictory data on biological efficacy be resolved when testing analogs with varying substituents?

Methodological Answer :

Contradictions often arise from substituent-dependent pharmacokinetics or off-target effects. For example:

- Case Study : Morpholino-substituted analogs show potent 5-HT3 receptor modulation, while phenyl derivatives exhibit cytotoxicity .

Resolution :

Perform dose-response curves to distinguish efficacy from toxicity.

Use molecular docking to compare binding affinities across targets (e.g., serotonin transporters vs. adrenergic receptors) .

Validate via knockout models (e.g., SERT-deficient mice) to isolate mechanisms .

What experimental strategies address low yields in sulfur-containing heterocycle synthesis?

Methodological Answer :

Low yields (e.g., 30–53% in acid-mediated cyclization ) are often due to sulfur extrusion or side reactions. Mitigate via:

- Solvent Optimization : Use DMF or acetic acid to stabilize intermediates.

- Catalyst Screening : Polyphosphoric acid (PPA) improves desulfuration efficiency in thiadiazine-to-pyrazole rearrangements .

- Temperature Control : Reflux at 80–100°C minimizes byproduct formation .

How can computational methods enhance the design of this compound derivatives?

Q. Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- Molecular Dynamics : Simulate binding stability in serotonin transporters (SERT) to predict SSRI-like behavior .

- DFT Calculations : Map reaction pathways (e.g., sulfur extrusion energetics) to optimize synthetic conditions .

What are the key challenges in scaling up synthesis while maintaining purity?

Q. Methodological Answer :

- Purification : Column chromatography is critical for removing sulfur byproducts; use silica gel with ethyl acetate/hexane gradients .

- Stability : Hydrazinyl groups are prone to oxidation; store under inert gas (N₂/Ar) at –20°C .

- Reproducibility : Standardize stoichiometry (1:1.2 molar ratio of hydrazine to α-halo ketone) and monitor reaction progress via TLC .

How do structural modifications impact the compound’s pharmacokinetic profile?

Q. Methodological Answer :

- Hydrophilicity : Introduce sulfonate groups to improve aqueous solubility for IV administration .

- Metabolic Stability : Replace tert-butyl with trifluoromethyl to reduce CYP450-mediated degradation .

- Blood-Brain Barrier Penetration : Attach morpholino groups to enhance CNS targeting, as seen in neuroactive analogs .

What analytical techniques quantify granulocyte infiltration in anti-inflammatory studies?

Q. Methodological Answer :

- Histopathology : H&E staining of pancreatic tissue to grade neutrophil infiltration .

- Flow Cytometry : CD11b+/Ly6G+ labeling in blood/tissue homogenates .

- ELISA : Measure myeloperoxidase (MPO) activity as a neutrophilia biomarker .

How can researchers validate the serotonin reuptake inhibition mechanism of this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.